molecular formula C23H27NO4 B13964187 (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid

Cat. No.: B13964187
M. Wt: 381.5 g/mol
InChI Key: IIXPQSJKBDBCHJ-YQYDADCPSA-N
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Description

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Piperidine in DMF

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed using piperidine, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid lies in its specific structure and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid

InChI

InChI=1S/C23H27NO4/c1-14(2)11-15(24)12-20(22(25)26)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20-21H,11-13,24H2,1-2H3,(H,25,26)/t15?,20-/m1/s1

InChI Key

IIXPQSJKBDBCHJ-YQYDADCPSA-N

Isomeric SMILES

CC(C)CC(C[C@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Canonical SMILES

CC(C)CC(CC(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

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